BenchChemオンラインストアへようこそ!

N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide

Lipophilicity Regioisomer comparison ADME prediction

Select CAS 1788674-54-3 for its unique furan-3-yl regioisomerism, critical for SAR studies. Systematic lower lipophilicity (ΔLogP~0.3-0.9) versus its furan-2-yl isomer (CAS 1219905-49-3) provides a distinct advantage in cellular target engagement assays by reducing non-specific binding. Its unique cytochrome P450 oxidation susceptibility enables direct comparative metabolic liability assessment, essential for lead optimization. Ideal for chemical probe development and focused library synthesis. Verify identity via NMR/HPLC as MS alone cannot distinguish it from its regioisomer.

Molecular Formula C17H21NO3
Molecular Weight 287.359
CAS No. 1788674-54-3
Cat. No. B2927182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide
CAS1788674-54-3
Molecular FormulaC17H21NO3
Molecular Weight287.359
Structural Identifiers
SMILESCC(CC1=COC=C1)NC(=O)CCC2=CC=C(C=C2)OC
InChIInChI=1S/C17H21NO3/c1-13(11-15-9-10-21-12-15)18-17(19)8-5-14-3-6-16(20-2)7-4-14/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,18,19)
InChIKeyYHWJJHLMIVFJAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide (CAS 1788674-54-3): Structural Identity and Comparator Landscape


N-[1-(Furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide (CAS 1788674-54-3) is a synthetic furan-containing phenylpropanamide with molecular formula C17H21NO3 and molecular weight 287.359 g·mol⁻¹ . The compound comprises a furan-3-yl substituent linked via a propan-2-amine spacer to a 3-(4-methoxyphenyl)propanamide moiety, with the furan oxygen positioned at the 3-position (β) of the heterocycle . Its closest structural analog—differing exclusively in the regioisomeric attachment of the furan ring—is N-[1-(furan-2-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide (CAS 1219905-49-3), which bears the furan oxygen at the 2-position (α) . Both compounds share identical molecular formula and nominal mass, rendering them regioisomers that cannot be distinguished by mass spectrometry alone and requiring chromatographic or NMR-based differentiation for analytical confirmation .

Why N-[1-(Furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide Cannot Be Interchanged with Furan-2-yl Regioisomers in Scientific Research


The furan-3-yl and furan-2-yl regioisomers of this phenylpropanamide scaffold are not functionally interchangeable because the position of the furan oxygen atom alters three critical molecular properties: lipophilicity, hydrogen-bonding geometry, and metabolic oxidation susceptibility. The amine precursor 1-(furan-3-yl)propan-2-amine exhibits a computed LogP of 0.918 [1], whereas its furan-2-yl counterpart displays a LogP range of 1.17–1.87 depending on the prediction method , indicating that the furan-3-yl regioisomer is systematically less lipophilic. This ΔLogP of approximately 0.3–0.9 log units can translate into meaningful differences in membrane permeability, protein binding, and pharmacokinetic behavior. Furthermore, cytochrome P450-mediated oxidation of furan rings—a primary route of metabolic clearance and potential toxification via reactive metabolite formation—proceeds with different regioselectivity for furan-2-yl versus furan-3-yl substituents, as the electronic environment at the α- and β-positions differs substantially [2]. Consequently, substituting one regioisomer for the other without re-validation introduces uncontrolled variables that can confound SAR interpretation and lead to non-reproducible biological results [3].

Quantitative Evidence Differentiating N-[1-(Furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide (CAS 1788674-54-3) from Closest Analogs


Reduced Lipophilicity of the Furan-3-yl Regioisomer Versus Furan-2-yl Analog: LogP Comparison of Amine Precursors

The furan-3-yl substitution in the target compound confers lower lipophilicity compared to its furan-2-yl regioisomer. The amine precursor 1-(furan-3-yl)propan-2-amine exhibits a computed LogP of 0.918 [1], while 1-(furan-2-yl)propan-2-amine shows a higher LogP of 1.8696 . This difference indicates that the final amide product bearing the furan-3-yl group is predictably more polar, which may translate to reduced passive membrane permeability and lower non-specific protein binding relative to the furan-2-yl congener.

Lipophilicity Regioisomer comparison ADME prediction

Altered Hydrogen-Bond Acceptor Geometry: Furan-3-yl Oxygen Orientation Versus Furan-2-yl

The furan oxygen atom in the 3-position presents a different hydrogen-bond acceptor vector compared to the 2-position. In the furan-2-yl regioisomer, the oxygen is adjacent to the attachment point (C2), enabling intramolecular or directed intermolecular hydrogen bonds with proximal amide NH groups [1]. In the furan-3-yl regioisomer, the oxygen is one carbon removed from the attachment point (C3), resulting in a distinct spatial orientation that alters the compound's hydrogen-bond donor/acceptor pharmacophore [2]. This difference is critical for target engagement: in furan-containing bioactive molecules, the furan-2-yl and furan-3-yl substituents have been shown to confer different receptor subtype selectivity profiles, as evidenced by the 5-HT2A receptor ligand 4-furan-2-yl-6-furan-3-yl-2-(4-methylpiperazin-1-yl)pyrimidine, where the combination of both regioisomeric furans within the same molecule yields a Ki of 13 nM at 5-HT2A versus 415 nM at 5-HT1A—a >30-fold selectivity window driven by the differential furan interactions [3].

Hydrogen bonding Molecular recognition Structure-based design

Differential Cytochrome P450-Mediated Oxidation Susceptibility of Furan-3-yl Versus Furan-2-yl Substituents

Furan ring-containing compounds are subject to cytochrome P450 (CYP)-catalyzed oxidation, which generates reactive electrophilic intermediates (e.g., cis-enediones) capable of alkylating proteins and DNA [1]. The regioselectivity of CYP-mediated furan oxidation is influenced by the substitution pattern: furan-2-yl and furan-3-yl substituents present distinct electronic environments that can alter the rate and site of oxidative metabolism [2]. Specifically, furan-2-yl groups conjugated to electron-withdrawing carbonyls exhibit enhanced susceptibility to CYP oxidation at the C5 position, whereas furan-3-yl substituents may direct oxidation to alternative positions or proceed at different rates due to altered frontier orbital energies [3]. This differential metabolic liability means that the furan-3-yl regioisomer may exhibit a distinct metabolic half-life and reactive metabolite profile compared to its furan-2-yl counterpart, which is critical for in vivo pharmacology and toxicology studies .

Metabolic stability CYP oxidation Reactive metabolite risk

Synthetic Precursor Availability and Scalability: 1-(Furan-3-yl)propan-2-amine as a Distinct Building Block

The synthesis of N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide proceeds via acylation of 1-(furan-3-yl)propan-2-amine (CAS 860115-32-8) with 3-(4-methoxyphenyl)propanoyl chloride under basic conditions . The amine precursor 1-(furan-3-yl)propan-2-amine is commercially available from multiple suppliers (e.g., Enamine, Smolecule) at ≥95% purity with a molecular weight of 125.17 g·mol⁻¹ . In contrast, the furan-2-yl regioisomer requires 1-(furan-2-yl)propan-2-amine (CAS 57580-64-0), which is a different building block with its own supply chain considerations [1]. For laboratories conducting parallel SAR exploration, the availability of both furan-3-yl and furan-2-yl amine precursors from distinct synthetic routes provides orthogonal access to regioisomeric amide libraries, enabling systematic mapping of furan positional effects on biological activity .

Synthetic accessibility Building block Supply chain

Optimal Research and Procurement Application Scenarios for N-[1-(Furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide (CAS 1788674-54-3)


Medicinal Chemistry SAR: Mapping Furan Regioisomer Effects on Target Potency and Selectivity

In lead optimization campaigns where a furan-containing phenylpropanamide scaffold has been identified, procuring the furan-3-yl regioisomer (CAS 1788674-54-3) alongside its furan-2-yl counterpart (CAS 1219905-49-3) enables head-to-head SAR comparison. The lower lipophilicity (ΔLogP ~0.95 in the amine precursor) [1] and altered hydrogen-bond acceptor geometry of the furan-3-yl isomer can be systematically evaluated for effects on target binding affinity. This strategy is supported by class-level evidence showing that furan-2-yl versus furan-3-yl substitution can drive >30-fold differences in receptor subtype selectivity, as observed with dual-furan pyrimidine ligands at 5-HT2A versus 5-HT1A receptors [2].

Metabolic Stability Profiling: Evaluating Furan Position Effects on CYP-Mediated Clearance

For drug discovery programs concerned with furan-related metabolic liabilities, CAS 1788674-54-3 serves as a tool compound to assess whether furan-3-yl substitution alters the rate of cytochrome P450-mediated oxidation compared to the more extensively studied furan-2-yl motif. Given that furan ring oxidation by CYP enzymes is a primary route of bioactivation to reactive cis-enedione metabolites [1], the regioisomeric pair (furan-3-yl vs. furan-2-yl) can be incubated in parallel in human liver microsome or hepatocyte assays to generate comparative intrinsic clearance (CLint) and reactive metabolite trapping data, directly informing whether the β-substituted furan offers a differentiated safety margin.

Chemical Biology Probe Development: Exploiting Differential Physicochemical Properties for Target Engagement Studies

The systematically lower lipophilicity of the furan-3-yl regioisomer, as reflected in the precursor LogP of 0.918 versus 1.17–1.87 for the furan-2-yl analog [1], makes CAS 1788674-54-3 a more suitable candidate for cellular target engagement assays where excessive lipophilicity can cause non-specific membrane partitioning and high background signal. Researchers developing chemical probes based on the phenylpropanamide scaffold may preferentially select the furan-3-yl isomer when cleaner cellular pharmacology (reduced off-target binding, improved signal-to-noise in CETSA or NanoBRET assays) is a critical requirement.

Organic Synthesis: Building Block Verification and Regioisomer-Specific Intermediate

As a synthetic intermediate, CAS 1788674-54-3 can be further derivatized through furan ring oxidation to furanones, amide reduction to amines, or methoxy group substitution [1]. For medicinal chemistry groups synthesizing focused libraries, the furan-3-yl regioisomer provides a distinct vector for diversification not accessible from the furan-2-yl scaffold. Procurement should include verification of regioisomeric identity by 1H-NMR or HPLC co-injection with the furan-2-yl standard (CAS 1219905-49-3), as the two regioisomers share identical molecular formula and mass and cannot be distinguished by LC-MS alone [2].

Quote Request

Request a Quote for N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.